molecular formula C16H18ClNO6S2 B7760103 Clopidogrel bisulfate CAS No. 144077-07-6

Clopidogrel bisulfate

Cat. No.: B7760103
CAS No.: 144077-07-6
M. Wt: 419.9 g/mol
InChI Key: FDEODCTUSIWGLK-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plavix, known chemically as clopidogrel, is an antiplatelet medication used to reduce the risk of heart disease and stroke in individuals at high risk. It is particularly effective in preventing blood clots by inhibiting platelet aggregation. Clopidogrel is a member of the thienopyridine class of antiplatelet agents and works by irreversibly inhibiting the P2Y12 receptor on platelets .

Mechanism of Action

Target of Action

Clopidogrel bisulfate is an antiplatelet agent that primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . It is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating these receptors, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex, a crucial factor in platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by clopidogrel is the platelet activation pathway. By inhibiting the P2Y12 ADP receptors, clopidogrel prevents the activation of the GPIIb/IIIa complex . This complex is responsible for cross-linking platelets through fibrinogen binding, a key step in the formation of blood clots . Therefore, clopidogrel effectively reduces the risk of clot formation.

Pharmacokinetics

Clopidogrel’s effectiveness is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . The active metabolite has a half-life of approximately 30 minutes . The parent drug has a half-life of about 6 hours, and the main circulating metabolite, a carboxylic acid derivative, has a half-life of about 8 hours . Clopidogrel is well absorbed, with a bioavailability of over 50% . It is extensively metabolized in the liver and excreted through the kidneys (50%) and bile duct (46%) .

Result of Action

The primary result of clopidogrel’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This makes it an effective treatment for preventing blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin .

Action Environment

The action of clopidogrel can be influenced by genetic factors. Some individuals have a variant of the CYP2C19 gene that results in poor metabolism of clopidogrel . These individuals form less of the active metabolite and thus have a reduced antiplatelet response to clopidogrel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clopidogrel involves several steps, starting with the preparation of the key intermediate, 2-chlorophenylacetic acid. This intermediate undergoes a series of reactions, including esterification, cyclization, and resolution, to yield the final product, clopidogrel. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as thionyl chloride and sodium hydroxide .

Industrial Production Methods

Industrial production of clopidogrel involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of clopidogrel bisulfate, which is the active ingredient in Plavix tablets. The formulation includes excipients like colloidal silicon dioxide, diluents, binders, and lubricants to ensure proper tablet formation and stability .

Chemical Reactions Analysis

Types of Reactions

Clopidogrel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of clopidogrel include thionyl chloride, sodium hydroxide, and various solvents like dichloromethane and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major product formed from the oxidation of clopidogrel is its active thiol-containing metabolite, which binds irreversibly to the P2Y12 receptor on platelets. This binding prevents platelet aggregation and reduces the risk of blood clots .

Scientific Research Applications

Clopidogrel has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of antiplatelet agents and their mechanisms of action.

    Biology: Studied for its effects on platelet function and blood clotting mechanisms.

    Medicine: Widely used in clinical trials to evaluate its efficacy in preventing heart attacks and strokes.

    Industry: Utilized in the development of new antiplatelet drugs and formulations

Comparison with Similar Compounds

Clopidogrel is often compared with other antiplatelet agents, such as:

These comparisons highlight the unique properties of clopidogrel, such as its irreversible binding to the P2Y12 receptor and its suitability for long-term use in preventing cardiovascular events.

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016080
Record name Clopidogrel bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120202-66-6, 144077-07-6, 113665-84-2
Record name Clopidogrel bisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120202-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidogrel bisulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clopidogrel bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Clopidogrel bisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIDOGREL BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrel bisulfate
Reactant of Route 2
Reactant of Route 2
Clopidogrel bisulfate
Reactant of Route 3
Reactant of Route 3
Clopidogrel bisulfate
Reactant of Route 4
Reactant of Route 4
Clopidogrel bisulfate
Reactant of Route 5
Reactant of Route 5
Clopidogrel bisulfate
Reactant of Route 6
Reactant of Route 6
Clopidogrel bisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.